1-[(Benzylsulfanyl)methyl]-4-nitrobenzene
Overview
Description
1-[(Benzylsulfanyl)methyl]-4-nitrobenzene is an organic compound with the molecular formula C13H11NO2S. It is characterized by the presence of a benzylsulfanyl group attached to a nitrobenzene ring. This compound is known for its utility in various chemical reactions and applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[(Benzylsulfanyl)methyl]-4-nitrobenzene can be synthesized through the reaction of benzyl bromide with 4-nitrothiophenol in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like ethanol or methanol at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
1-[(Benzylsulfanyl)methyl]-4-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the nitro group can yield corresponding amines.
Substitution: The benzylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzylsulfanyl derivatives.
Scientific Research Applications
1-[(Benzylsulfanyl)methyl]-4-nitrobenzene is utilized in several scientific research fields:
Chemistry: It serves as a reagent for cross-coupling reactions, particularly with aryl halides.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of various organic compounds and materials.
Mechanism of Action
The mechanism of action of 1-[(Benzylsulfanyl)methyl]-4-nitrobenzene involves its interaction with specific molecular targets. For instance, in cross-coupling reactions, the benzylsulfanyl group acts as a nucleophile, facilitating the formation of carbon-sulfur bonds. The nitro group can also participate in electron transfer processes, influencing the compound’s reactivity .
Comparison with Similar Compounds
Similar Compounds
- 1-[(Benzylsulfanyl)methyl]-2-nitrobenzene
- 1-[(Benzylsulfanyl)methyl]-3-nitrobenzene
- 4-[(Benzylsulfanyl)methyl]-2-nitrobenzene
Uniqueness
1-[(Benzylsulfanyl)methyl]-4-nitrobenzene is unique due to its specific substitution pattern, which influences its reactivity and applications. The position of the nitro group relative to the benzylsulfanyl group affects the compound’s electronic properties and its behavior in chemical reactions .
Properties
IUPAC Name |
1-(benzylsulfanylmethyl)-4-nitrobenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2S/c16-15(17)14-8-6-13(7-9-14)11-18-10-12-4-2-1-3-5-12/h1-9H,10-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXCGGYOTWSEAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10295349 | |
Record name | 1-[(benzylsulfanyl)methyl]-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10295349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3019-30-5 | |
Record name | 1-Nitro-4-[[(phenylmethyl)thio]methyl]benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3019-30-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 101359 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003019305 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC101359 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101359 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-[(benzylsulfanyl)methyl]-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10295349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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